Clorhidrato de 7-(2-clorofenil)-1,4-tiazepano-1,1-dióxido

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

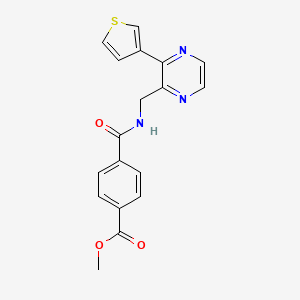

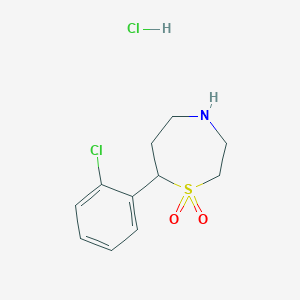

The compound “7-(2-Chlorophenyl)-1,4-thiazepane-1,1-dioxide hydrochloride” is a complex organic molecule. It contains a thiazepane ring, which is a seven-membered ring with one sulfur and one nitrogen atom . The “2-Chlorophenyl” indicates the presence of a phenyl (benzene) ring with a chlorine atom attached to the second carbon .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the thiazepane ring, possibly through a cyclization reaction . The 2-chlorophenyl group could potentially be introduced through a substitution reaction .Mecanismo De Acción

Target of Action

It is structurally similar to ketamine , which primarily targets the N-methyl-D-aspartate (NMDA) receptors . NMDA receptors play a crucial role in controlling synaptic plasticity and memory function .

Mode of Action

Like ketamine, 7-(2-Chlorophenyl)-1,4-thiazepane-1,1-dioxide hydrochloride might interact with NMDA receptors, opioid receptors, monoaminergic receptors, muscarinic receptors, and voltage-sensitive Ca ion channels . . The compound’s interaction with these targets could lead to changes in neuronal activity and neurotransmitter release.

Biochemical Pathways

Ketamine, a structurally similar compound, is known to inhibit the action of nmda receptors, thereby affecting glutamatergic neurotransmission . This could potentially lead to downstream effects such as altered neuronal excitability and synaptic plasticity.

Pharmacokinetics

Ketamine, a structurally similar compound, is known to have low oral bioavailability due to extensive first-pass metabolism by cytochrome p450 (cyp) 3a and cyp2b6 enzymes . Sublingual and nasal formulations of ketamine have been developed, which produce rapid maximum plasma ketamine concentrations with relatively high bioavailability .

Result of Action

Based on its structural similarity to ketamine, it might induce a state of dissociative anesthesia, providing pain relief, sedation, and amnesia . At lower, sub-anesthetic doses, it might also have potential as an agent for pain and treatment-resistant depression .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using CP-47,497 in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized and purified. This makes it a cost-effective option for researchers who need to use large quantities of the compound.

One limitation of using CP-47,497 in lab experiments is that it is a synthetic compound, which means that it may not accurately mimic the effects of natural cannabinoids in the body. Additionally, CP-47,497 has been found to have a high affinity for the CB1 receptor, which may limit its usefulness in studies that require the use of other cannabinoid receptors.

Direcciones Futuras

There are several future directions for research on CP-47,497. One area of research could focus on developing new synthetic cannabinoids that have a lower affinity for the CB1 receptor. This could help to reduce the risk of adverse side effects associated with CB1 receptor activation.

Another area of research could focus on investigating the potential of CP-47,497 as a treatment for other conditions, such as epilepsy and neurodegenerative diseases. CP-47,497 has been found to have anticonvulsant properties, and it has been shown to be effective in reducing seizures in animal models of epilepsy.

Overall, CP-47,497 is a promising compound that has the potential to be used in a variety of scientific research studies. Its unique properties make it an attractive candidate for investigation in the field of neuropharmacology, and further research is needed to fully understand its potential as a therapeutic agent.

Métodos De Síntesis

The synthesis of CP-47,497 involves several steps. The first step involves the reaction of 2-chlorobenzaldehyde with thiourea to form 2-chlorophenylthiourea. The second step involves the reaction of 2-chlorophenylthiourea with ethyl acrylate to form 7-(2-chlorophenyl)-1,4-thiazepane-1,1-dioxide. The final step involves the reaction of 7-(2-chlorophenyl)-1,4-thiazepane-1,1-dioxide with hydrochloric acid to form CP-47,497 hydrochloride.

Aplicaciones Científicas De Investigación

- Mycobacterium tuberculosis, el agente causante de la tuberculosis, sigue siendo un problema de salud mundial. Los investigadores han investigado la resistencia intrínseca de Mycobacterium smegmatis (un pariente cercano) a las fluoroquinolonas utilizando este compuesto. Comprender los mecanismos de resistencia puede ayudar a desarrollar tratamientos más efectivos para la tuberculosis .

- El clorhidrato de 2-clorofenilhidrazina sirve como un reactivo valioso en la síntesis de pirazolinas. Estos compuestos heterocíclicos encuentran aplicaciones en química medicinal, agroquímicos y ciencia de materiales. Los investigadores exploran su papel en la construcción de derivados de pirazolina con diversas actividades biológicas .

Investigación Antimicobacteriana

Síntesis de Pirazolina

Propiedades

IUPAC Name |

7-(2-chlorophenyl)-1,4-thiazepane 1,1-dioxide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO2S.ClH/c12-10-4-2-1-3-9(10)11-5-6-13-7-8-16(11,14)15;/h1-4,11,13H,5-8H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOWPSWSDFGICPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCS(=O)(=O)C1C2=CC=CC=C2Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-Bis(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2467925.png)

![N-(5-chloro-2-methylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2467929.png)

![7-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B2467931.png)

![N-(3,4-dimethylbenzyl)-2-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2467933.png)

![2-[(4-Fluorophenyl)-(pyrimidin-2-ylamino)methyl]-3-hydroxy-6-(hydroxymethyl)pyran-4-one](/img/structure/B2467935.png)

![2-chloro-N-methyl-N-[2-(morpholin-4-yl)-2-oxoethyl]acetamide](/img/structure/B2467945.png)